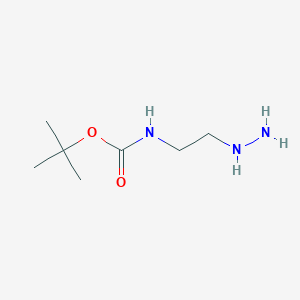

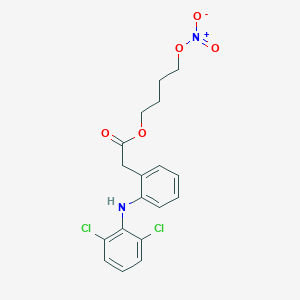

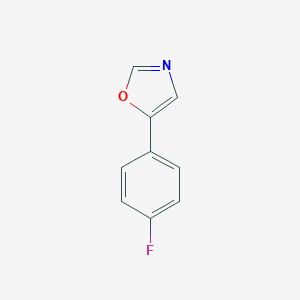

![molecular formula C18H25N3 B142400 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile CAS No. 84254-97-7](/img/structure/B142400.png)

1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile

Übersicht

Beschreibung

1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is a chemical compound that is part of a broader class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The benzyl group attached to the piperidine ring indicates the presence of a phenyl group (a benzene ring) attached to the nitrogen atom through a methylene bridge (-CH2-). The carbonitrile group (-CN) suggests the presence of a nitrile functional group attached to the piperidine ring, which is known for its reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, 1-Benzyl-4-chloromethylpiperidine, a building block for pharmacologically interesting compounds, was synthesized and used to create N-benzylpiperidine and N-benzylpyrrolidine derivatives . Another study reported the synthesis of 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, which underwent palladium-catalyzed cross-coupling reactions to generate 3,4-unsaturated 4-arylpiperidines . These methods highlight the versatility of piperidine derivatives in organic synthesis and their potential for creating a wide range of pharmacologically active compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a complex between a piperidine derivative and diethyl ether was determined using X-ray diffraction, revealing details about molecular conformations and hydrogen bonding . Similarly, the crystal structure of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile provided insights into intermolecular hydrogen bonds and the arrangement of molecules in the solid state .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium led to the formation of a 1-benzyl-1-azoniabicyclo[2.2.1]heptane system, which then underwent nucleophilic attack at two different carbons . Additionally, the reactivity of the carbonitrile group in piperidine derivatives allows for further functionalization and the formation of complex heterocyclic systems, as demonstrated by the reaction of 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile with active methylene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of the benzyl group and the carbonitrile functional group can affect the compound's boiling point, solubility, and reactivity. Spectroscopic analyses, such as IR, NMR, and mass spectrometry, are commonly used to characterize these compounds and confirm their structures . The crystal packing and intermolecular interactions, as revealed by X-ray crystallography, can also provide information about the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Novel derivatives related to 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile have been synthesized and tested for their antimicrobial properties. For instance, a study on the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives showed these compounds exhibit antimicrobial activities. The structural confirmation of these derivatives was achieved through spectroscopic analyses, including IR and 13C NMR, where the CN functional group's presence was a key indicator (Al‐Azmi & Mahmoud, 2020).

Anti-Proliferative Properties

Another significant area of application is in the exploration of anti-proliferative properties against cancer cell lines. A study synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, demonstrating potent cytotoxic activity against colorectal cancer cells. The compound 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile was highlighted for its ability to induce apoptosis and cell cycle arrest in colorectal cancer cells, suggesting its potential as a chemotherapeutic agent (Hanifeh Ahagh et al., 2019).

Synthetic Methodologies for Novel Compounds

Research into 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile and related compounds also extends to the development of new synthetic methodologies. For instance, the synthesis of benzochromene derivatives via a three-component reaction involving arylaldehyde, malononitrile, and 2-naphthol has been reported. This synthesis process, catalyzed by 1, 4-bis(4-ferrocenylbutyl)piperazine, led to compounds with potential for further evaluation in colon cancer treatment (Hanifeh Ahagh et al., 2019).

Eigenschaften

IUPAC Name |

1-benzyl-4-piperidin-1-ylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3/c19-16-18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZATAXHOSMHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233172 | |

| Record name | 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile | |

CAS RN |

84254-97-7 | |

| Record name | 1′-(Phenylmethyl)[1,4′-bipiperidine]-4′-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84254-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084254977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1'-(phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

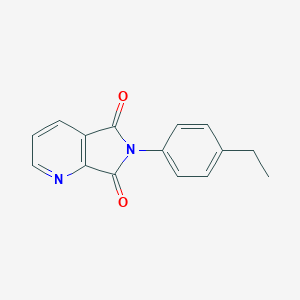

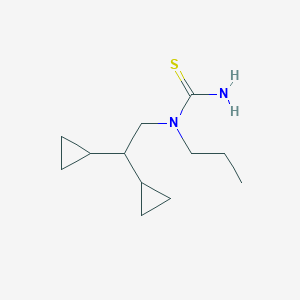

![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)

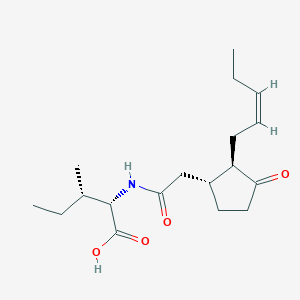

![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)